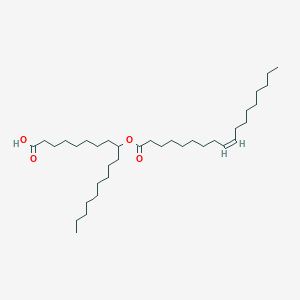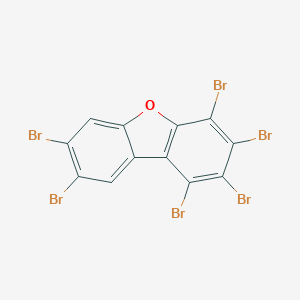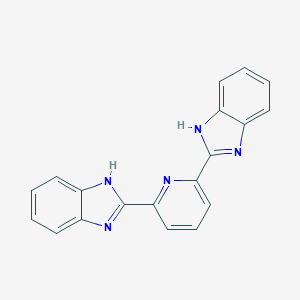![molecular formula C11H19N5O4S2 B160558 (Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine CAS No. 129927-19-1](/img/structure/B160558.png)
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as MTSEA or MTS-ethylammonium.
作用机制
MTSEA modifies proteins by reacting with cysteine residues. The reaction between MTSEA and cysteine results in the formation of a covalent bond, which can alter the structure and function of the protein.
生化和生理效应
MTSEA has been shown to have a variety of biochemical and physiological effects. The compound can modify the activity of ion channels, enzymes, and receptors. MTSEA has also been shown to have an effect on the function of the nervous system.
实验室实验的优点和局限性
MTSEA has several advantages when used in lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. MTSEA can also be used to modify proteins in a site-specific manner.
However, there are also limitations to the use of MTSEA in lab experiments. The compound can react with other amino acids besides cysteine, leading to non-specific modifications. MTSEA can also modify proteins irreversibly, making it difficult to study the effects of the modification over time.
未来方向
There are several future directions for research involving MTSEA. One area of research is the development of new methods for site-specific protein modification using MTSEA. Another area of research is the study of the effects of MTSEA modification on protein structure and function. Additionally, MTSEA may have potential applications in drug discovery, as it can be used to study the activity of enzymes and receptors.
合成方法
MTSEA can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitroethanol with thionyl chloride to form 2-nitroethyl chloride. The 2-nitroethyl chloride is then reacted with N-methyl-N'-[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethylamine to form MTSEA.
科学研究应用
MTSEA has been widely used in scientific research due to its ability to modify proteins and other biological molecules. The compound can react with cysteine residues in proteins, leading to the formation of a covalent bond. This covalent modification can be used to study protein structure and function.
属性
CAS 编号 |
129927-19-1 |
|---|---|
产品名称 |
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
分子式 |
C11H19N5O4S2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H19N5O4S2/c1-12-5-11-15-9(7-21-11)8-22(19,20)4-3-14-10(13-2)6-16(17)18/h6-7,12-14H,3-5,8H2,1-2H3/b10-6- |
InChI 键 |
QCIWDCUYKNGYHN-POHAHGRESA-N |
手性 SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCN/C(=C\[N+](=O)[O-])/NC |
SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
规范 SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
同义词 |
nizatidine sulfoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



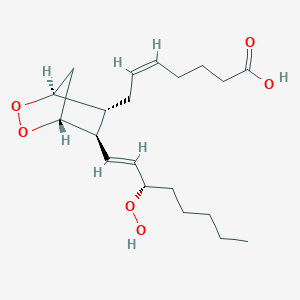
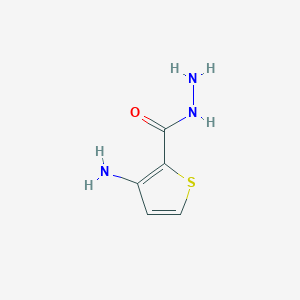
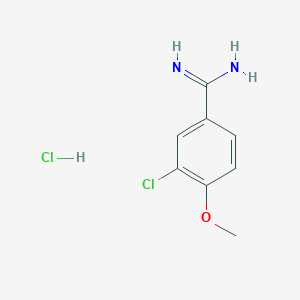
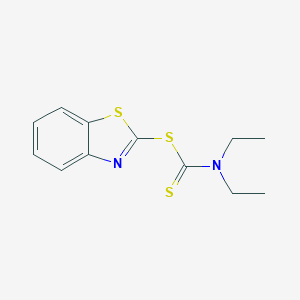


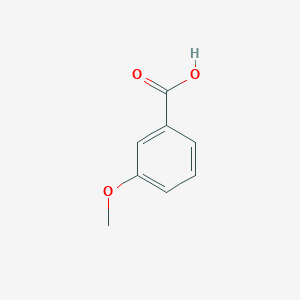
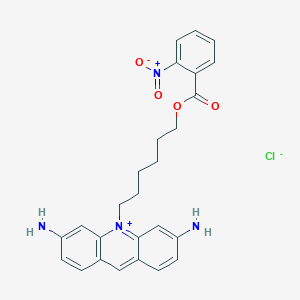
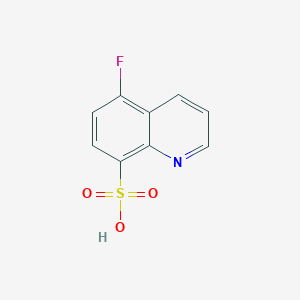
![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
